RLX

描述

雷洛昔芬盐酸盐是一种第二代选择性雌激素受体调节剂。它广泛用于绝经后妇女骨质疏松症和乳腺癌的治疗和预防。 尽管其口服吸收良好,但雷洛昔芬盐酸盐由于其水溶性低和首过效应强,其口服生物利用度极低 .

科学研究应用

雷洛昔芬盐酸盐具有广泛的科学研究应用:

化学: 用于研究选择性雌激素受体调节剂及其化学性质。

生物学: 研究其对细胞通路和基因表达的影响。

医学: 广泛研究其在治疗骨质疏松症和乳腺癌方面的治疗潜力。

工业: 用于开发药物递送系统,以提高生物利用度和治疗效果 .

作用机制

雷洛昔芬盐酸盐通过与雌激素受体结合发挥作用,调节其活性。这种结合会触发一系列分子事件,导致抑制骨吸收和减少乳腺癌细胞增殖。 主要分子靶标包括雌激素受体 α 和 β,所涉及的通路与基因转录和蛋白质合成有关 .

生化分析

Biochemical Properties

RLX has been found to interact with key enzymes and proteins involved in cancer pathology. Specifically, it has been shown to inhibit the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . The inhibition of this pathway by this compound leads to a decrease in the expression of downstream effector proteins .

Cellular Effects

In cellular assays, this compound has demonstrated potent antiproliferative activities against various cancer cell lines . It has been observed to cause a strong, concentration-dependent inhibition of cell proliferation and colony formation . In particular, colon cancer cells were found to be the most sensitive to this compound-mediated inhibition of proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the down-regulation of the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins . This leads to the inhibition of the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . This compound also induces sub-G1 arrest and mitochondrial potential loss, followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation .

Temporal Effects in Laboratory Settings

Over time, this compound treatment has been observed to result in substantial tumor growth inhibition in in vivo models

Dosage Effects in Animal Models

The effects of this compound in animal models have been observed to vary with different dosages . While specific dosage effects have not been detailed in the available literature, this compound has been shown to result in substantial tumor growth inhibition in in vivo models .

Metabolic Pathways

Its inhibition of the PI3K/Akt/FoxO3a signaling pathway suggests that it may interact with enzymes or cofactors involved in this pathway .

准备方法

合成路线和反应条件: 雷洛昔芬盐酸盐可以通过多步合成方法制备,包括 2-(4-羟基苯基)苯并[b]噻吩与 4-(2-哌啶基乙氧基)苯甲醛的缩合,然后进行还原和盐酸盐形成。 反应条件通常涉及使用乙醇等溶剂和碳载钯等催化剂进行还原步骤 .

工业生产方法: 雷洛昔芬盐酸盐的工业生产通常涉及优化反应条件,以最大限度地提高产率和纯度。这包括使用高效液相色谱法进行纯化和质量控制。 该过程也可能涉及使用基于脂质的药物递送系统来提高生物利用度 .

化学反应分析

反应类型: 雷洛昔芬盐酸盐会发生各种化学反应,包括:

氧化: 涉及将羟基转化为羰基。

还原: 将羰基还原为羟基。

取代: 涉及芳环的取代反应。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 碳载钯和硼氢化钠经常被使用。

取代: 在受控条件下使用溴和氯等卤化剂。

主要形成的产物: 这些反应形成的主要产物包括具有修饰功能基团的雷洛昔芬盐酸盐的各种衍生物,这些衍生物可用于进一步的药理学研究 .

相似化合物的比较

雷洛昔芬盐酸盐与其他选择性雌激素受体调节剂如他莫昔芬和托瑞米芬进行比较。虽然所有这些化合物都具有相似的作用机制,但雷洛昔芬盐酸盐的独特之处在于它能够选择性地调节雌激素受体,而不会刺激子宫内膜,从而降低子宫内膜癌的风险。类似化合物包括:

他莫昔芬: 用于治疗乳腺癌,但子宫内膜癌风险更高。

托瑞米芬: 与他莫昔芬类似,但具有不同的副作用特征 .

雷洛昔芬盐酸盐因其良好的安全性特征以及预防绝经后妇女骨质疏松症和乳腺癌的有效性而脱颖而出。

属性

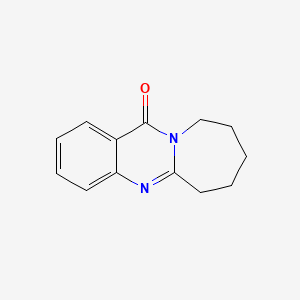

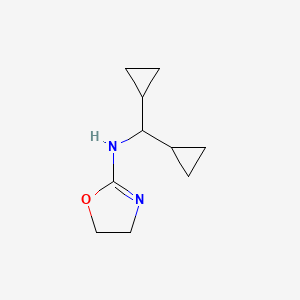

IUPAC Name |

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLIIBRHXAULMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=O)N2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877175 | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-23-4 | |

| Record name | 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary research focus regarding 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?

A1: Research on 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one primarily investigates its potential as a bronchodilator [, ]. Studies have explored its effectiveness in treating asthma and other respiratory conditions, often comparing its efficacy with existing medications like ambroxol [].

Q2: Were any metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one found to be active?

A2: Interestingly, while 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one itself displayed bronchodilatory activity, in vivo studies in rhesus monkeys and rats revealed that its identified metabolites did not exhibit any bronchodilatory effects []. This suggests that the parent compound is responsible for the observed activity.

Q3: What analytical techniques were used to characterize the metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?

A3: Researchers employed a combination of spectroscopic techniques to elucidate the structure of the metabolites, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry []. This comprehensive approach ensured accurate structural determination and confirmation.

Q4: Beyond bronchodilation, were any other pharmacological activities investigated for 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one or its derivatives?

A4: Yes, in addition to bronchodilation, certain azepino[2,1-b]quinazoline derivatives, structurally related to the compound in question, have been explored for their antitussive effects [, ]. This indicates a potential for broader therapeutic applications within respiratory disease management.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

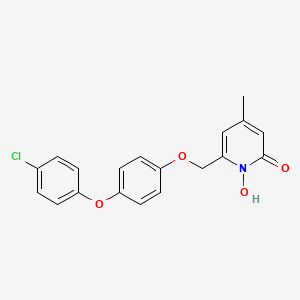

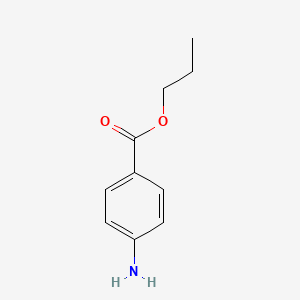

![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)